

Discovery and synthesis of Cipargamin (KAE609)

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An In-depth Technical Guide to the Discovery and Synthesis of Cipargamin (KAE609)

Introduction

Cipargamin (KAE609), formerly known as NITD609, is a novel, potent, and fast-acting antimalarial compound belonging to the spiroindolone class.[1][2][3] Developed by the Novartis Institute for Tropical Diseases in collaboration with several research institutions, it represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing artemisinin-based combination therapies.[2][4][5] Cipargamin possesses a unique mechanism of action, targeting the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), and is active against all intra-erythrocytic stages of the parasite, including drugresistant strains.[1][3][5][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for Cipargamin.

Discovery and Lead Optimization

The discovery of **Cipargamin** was the result of a high-throughput phenotypic screening campaign against whole-cell Plasmodium falciparum parasites.[7]

Initial Screening

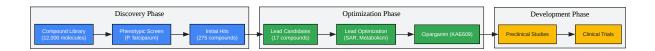
Scientists screened a diverse library of approximately 12,000 natural products and synthetic compounds to identify molecules with potent antimalarial activity.[2][5] This whole-cell proliferation assay yielded 275 initial hits, which were subsequently narrowed down to 17



potential candidates for further investigation.[5] The spiroindolone class of compounds emerged from this effort as a promising scaffold for development.[1][4]

Lead Optimization

The initial spiroindolone hits underwent a rigorous lead optimization program to improve their drug-like properties.[1][5] This process focused on addressing metabolic liabilities to enhance stability and improve exposure levels in animal models.[5] The optimization efforts culminated in the identification of **Cipargamin** (KAE609), which demonstrated high potency and the ability to completely cure mice infected with Plasmodium berghei, a model for blood-stage malaria.[2] Structure-activity relationship (SAR) studies revealed that the specific (1R,3S) stereochemical configuration is essential for its potent antimalarial activity.[8]



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Caption: Cipargamin drug discovery and development workflow.

Mechanism of Action

Cipargamin exerts its parasiticidal effect through a novel mechanism of action distinct from other antimalarials.[1][2]

Inhibition of PfATP4

The primary target of **Cipargamin** is PfATP4, a P-type ATPase located on the plasma membrane of the Plasmodium parasite.[2][6][8] This protein functions as a crucial sodium pump, actively extruding Na+ ions from the parasite's cytosol to maintain ionic homeostasis.[1][9]

Disruption of Sodium Homeostasis





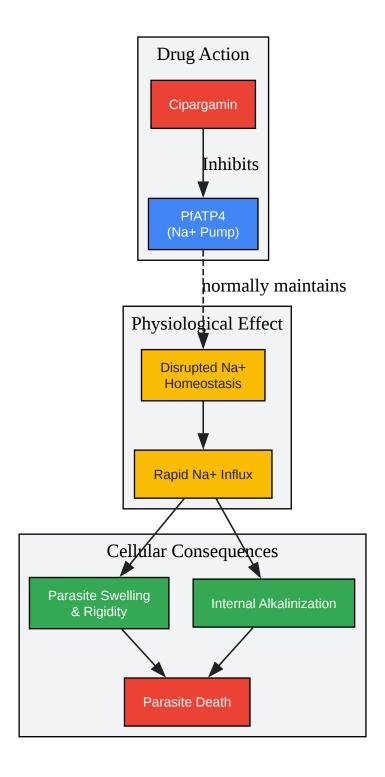


By inhibiting PfATP4, **Cipargamin** blocks the efflux of Na+, leading to a rapid and uncontrolled influx of sodium ions into the parasite.[1][10][11][12] This disruption of the parasite's internal sodium concentration has several downstream consequences:

- Cell Swelling: The increased intracellular Na+ concentration creates an osmotic imbalance, causing the parasite to swell and become spherical and rigid.[1]
- Internal Alkalinization: The disruption of the Na+/H+ exchange contributes to an increase in the parasite's internal pH.[11][12]
- Rapid Parasite Death: The combined effects of osmotic stress and altered pH lead to the rapid killing of the parasite across all its asexual blood stages.[1][2]

This unique mode of action results in parasite clearance times in patients that are even faster than those observed with artemisinins.[10][13]





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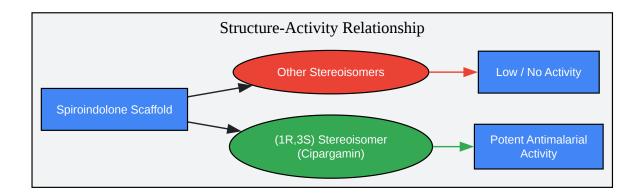
Caption: Mechanism of action of **Cipargamin** via PfATP4 inhibition.

Synthesis of Cipargamin



The chemical synthesis of **Cipargamin** is complex due to its spirocyclic core and two stereogenic centers, which necessitate precise stereochemical control. Several synthetic routes have been developed to achieve an efficient and enantioselective synthesis.[1][9]

A key challenge is the creation of the tetrasubstituted stereogenic spiro carbon. One successful approach involves a direct catalytic asymmetric alkynylation of a ketimine intermediate to generate the required propargylic α -tertiary amine with high enantioselectivity.[4][5] This key intermediate then undergoes a copper(I)-catalyzed intramolecular hydroamination to construct the indole unit, followed by subsequent steps to complete the synthesis.[4] Other methods have focused on region-selective indole alkylation to simplify the process and improve yields. [1][9]



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Caption: Importance of the (1R,3S) stereochemistry for Cipargamin's activity.

Quantitative Data Summary Preclinical Activity and Efficacy

Cipargamin demonstrates potent activity against multiple Plasmodium species in vitro and is highly effective in animal models of malaria.

Table 1: In Vitro Antimalarial Activity of Cipargamin



Parasite Species	Strain Type	IC50 Range (nM)	Reference
P. falciparum	Culture-adapted, drug-sensitive & resistant	0.5 - 1.4	[1][13][14]
P. vivax	Clinical isolates	<10	[14]
B. bovis	In vitro culture	20.2 ± 1.4	[11][15]

| B. gibsoni | In vitro culture | 69.4 ± 2.2 |[11][15] |

Table 2: In Vivo Efficacy of Cipargamin in a P. berghei Mouse Model

Efficacy Endpoint	Single Oral Dose (mg/kg)	Reference
ED50 (50% parasite reduction)	1.2	[1]
ED90 (90% parasite reduction)	2.7 - 5.6	[1]
ED99 (99% parasite reduction)	5.3	[1]

| 100% Cure Rate | 100 | [14] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in healthy human volunteers, demonstrating properties suitable for further development.

Table 3: Pharmacokinetic Parameters of Cipargamin in Healthy Adults (Single Oral Dose)

Dose	Cmax (ng/mL)	Tmax (hours)	t1/2 (hours)	Reference
1 mg	14	-	19 - 26	[1][9]
10 mg	-	-	-	[1]

| 300 mg | ~1780 - 2090 | 3.5 (median) | ~33.4 |[1][9][16] |



Clinical Efficacy

Phase II clinical trials have confirmed **Cipargamin**'s rapid parasite clearance activity in patients with uncomplicated malaria.

Table 4: Clinical Efficacy of Cipargamin in Adults with Uncomplicated P. falciparum Malaria

Dose Regimen	Median Parasite Clearance Time (PCT)	PCR-Corrected Cure Rate (Day 28)	Reference
30 mg daily for 3 days	< 1 hour	Cleared parasitemia	[2][13]
Single doses (50-150 mg)	8 hours	>65%	[2][17]

| Artemether-lumefantrine (Control) | 24 hours | - |[17] |

Note: A study in healthy volunteers experimentally infected with malaria estimated a minimum inhibitory concentration (MIC) of 11.6 ng/mL and a parasite clearance half-life of 3.99 hours following a single 10 mg dose.[18][19][20]

Experimental Protocols In Vitro Antimalarial Activity Assay

- Principle: To determine the 50% inhibitory concentration (IC50) of Cipargamin against P. falciparum.
- Methodology:
 - Culture-adapted strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.
 - Synchronized ring-stage parasites are incubated in 96-well plates.
 - Parasites are exposed to serial dilutions of Cipargamin for a standard duration (e.g., 48-72 hours).



- Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content, or via microscopy by counting parasitemia.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

In Vivo Efficacy in Mouse Model

- Principle: To assess the in vivo antimalarial activity of Cipargamin using the P. bergheiinfected mouse model.
- · Methodology:
 - Mice are infected intravenously with P. berghei-infected erythrocytes.
 - Once a target parasitemia is established, mice are treated with a single oral dose of
 Cipargamin formulated in a suitable vehicle.
 - Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
 - The effective dose (ED50, ED90, ED99) is calculated by comparing the reduction in parasitemia in treated groups to a vehicle-treated control group.[1]

Human Pharmacokinetic Study Protocol

- Principle: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
 Cipargamin in humans.
- Methodology:
 - Healthy male subjects are administered a single oral dose of Cipargamin (e.g., [14C]-labeled KAE609 for mass balance studies).[10]
 - Blood samples are collected at predefined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours).
 - Plasma is separated by centrifugation.



- Concentrations of Cipargamin and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using noncompartmental analysis.[16]

PfATP4-Associated ATPase Activity Assay

- Principle: To confirm that Cipargamin inhibits the ATPase activity of its target, PfATP4.
- Methodology:
 - Membranes are isolated from blood-stage P. falciparum parasites.
 - The Na+-dependent ATPase activity associated with PfATP4 is measured in the membrane preparations.
 - The assay is conducted in the presence of varying concentrations of **Cipargamin**.
 - Inhibition of ATPase activity is determined by measuring the reduction in ATP hydrolysis (e.g., by quantifying released phosphate).
 - The potency of inhibition is compared between wild-type parasites and those with known **Cipargamin**-resistance mutations in the pfatp4 gene.[1][15]

Conclusion

Cipargamin (KAE609) is a highly promising next-generation antimalarial drug that emerged from a systematic discovery and optimization process. Its novel mechanism of action, targeting the parasite's sodium pump PfATP4, confers rapid and potent activity against all blood stages of P. falciparum, including strains resistant to current therapies. While clinical trials have demonstrated impressive parasite clearance rates, the development of resistance via mutations in the pfatp4 gene has been observed, highlighting the need for its use in combination with a suitable partner drug.[2][7][17] Ongoing clinical development is focused on identifying safe and effective combination regimens to fully leverage Cipargamin's potential as a vital new tool in the global effort to eradicate malaria.[6][17]



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